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molecular formula C8H11ClN2 B1631783 2-Phenylethanimidamide hydrochloride CAS No. 2498-46-6

2-Phenylethanimidamide hydrochloride

Cat. No. B1631783
M. Wt: 170.64 g/mol
InChI Key: UBSBLGBWNYUPDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902248B2

Procedure details

Ammonium chloride (1.60 g, 29.9 mmol) was slurried in toluene (30 mL) and cooled to 0° C. A 2.0 M solution of trimethylaluminum in toluene (15 mL, 30 mmol) was added dropwise and the cooling bath was removed. After stirring 1.5 h, a solution of benzyl cyanide (1.15 mL, 9.96 mmol) in toluene (20 mL) was added dropwise. The reaction mixture was heated to 80° C. for 16 h, then allowed to cool and poured carefully into a slurry of Merck silica gel 60, 40-63 μm (22 g) in chloroform (75 mL). After stirring 5 min, this slurry was filtered and the cake was washed with methanol (2×75 mL). The combined filtrates were concentrated in vacuo to precipitate ammonium chloride, which was removed by filtration. To the resulting filtrate, was added a 4.0 M solution of hydrochloric acid in dioxane (7 mL, 28 mmol). The resulting mixture was added to diethyl ether (220 mL) and isopropyl alcohol and this mixture was then concentrated in vacuo. The residue was stirred in diethyl ether (100 mL) for 10 min and then allowed to stand. The supernatant was poured off and the residue was dried in vacuo to afford 2-phenyl-acetamidine hydrochloride (1.6 g) as a faintly yellow paste contaminated with ammonium chloride and isopropyl alcohol. This was used without further purification.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
1.15 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
7 mL
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl-:1].[NH4+:2].C[Al](C)C.[CH2:7]([C:14]#[N:15])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.Cl.O1CCOCC1>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.C(O)(C)C.C(OCC)C>[ClH:1].[C:8]1([CH2:7][C:14]([NH2:2])=[NH:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1,10.11|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
220 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
1.15 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)C#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
reactant
Smiles
O1CCOCC1
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 80° C. for 16 h
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
STIRRING
Type
STIRRING
Details
After stirring 5 min
Duration
5 min
FILTRATION
Type
FILTRATION
Details
this slurry was filtered
WASH
Type
WASH
Details
the cake was washed with methanol (2×75 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to precipitate ammonium chloride, which
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
this mixture was then concentrated in vacuo
STIRRING
Type
STIRRING
Details
The residue was stirred in diethyl ether (100 mL) for 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
The supernatant was poured off
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
Cl.C1(=CC=CC=C1)CC(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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